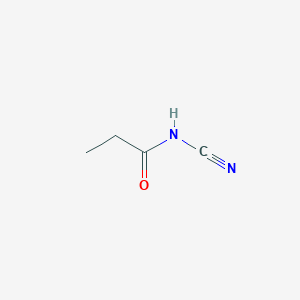

ethyl-N-cyanoformamidate

Beschreibung

Ethyl-N-cyanoformamidate (C₁₂H₁₁N₃O) is an organonitrogen compound characterized by a cyano group, an ethyl ester moiety, and a formimidate functional group. Its crystal structure, resolved via single-crystal X-ray diffraction, reveals an E conformation at the C–N imino bond, which stabilizes the molecular geometry through intramolecular interactions. Adjacent molecules in the crystal lattice are interconnected via N–H⋯N cyanohydrogen bonds, forming one-dimensional chains along the [110] direction . The compound’s synthesis and structural validation were reported by researchers at Jiangxi Science & Technology Normal University, underscoring its relevance in organic crystallography and supramolecular chemistry.

Eigenschaften

Molekularformel |

C4H6N2O |

|---|---|

Molekulargewicht |

98.10 g/mol |

IUPAC-Name |

N-cyanopropanamide |

InChI |

InChI=1S/C4H6N2O/c1-2-4(7)6-3-5/h2H2,1H3,(H,6,7) |

InChI-Schlüssel |

RJDIYJGHJWATSB-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)NC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: ethyl-N-cyanoformamidate can be synthesized through several methods. One common approach involves the reaction of propionamide with cyanogen bromide under basic conditions. Another method includes the cyanoacetylation of amines, where amines react with alkyl cyanoacetates to yield cyanoacetamide derivatives .

Industrial Production Methods: Industrial production of ethyl-N-cyanoformamidate typically involves the large-scale reaction of propionamide with cyanogen bromide. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the cyano group.

Analyse Chemischer Reaktionen

Types of Reactions: ethyl-N-cyanoformamidate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.

Reduction: Reduction of ethyl-N-cyanoformamidate can yield primary amines.

Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitriles or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

ethyl-N-cyanoformamidate has diverse applications in scientific research:

Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: ethyl-N-cyanoformamidate derivatives have potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

Industry: It is utilized in the production of polymers and resins, as well as in the manufacture of specialty chemicals

Wirkmechanismus

The mechanism of action of ethyl-N-cyanoformamidate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of complex organic molecules. Additionally, the amide group can engage in hydrogen bonding, influencing the compound’s interaction with biological targets .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Comparisons

Ethyl-N-cyanoformamidate and N-(4-chlorophenyl)-1-ethylsulfinyl-N-hydroxyformamide (C₉H₁₀ClNO₃S) exhibit distinct structural features:

The chlorophenyl and sulfinyl groups in the latter compound introduce steric bulk and polarity, contrasting with the planar cyanoformamidate system.

Functional Group Analysis

- The formimidate group (–N=CH–O–) may participate in tautomerism or act as a ligand in coordination chemistry.

- N-(4-Chlorophenyl)-1-ethylsulfinyl-N-hydroxyformamide : The sulfinyl group (S=O) introduces chirality and redox activity, while the hydroxyformamide moiety (–N–OH–C=O) could engage in hydrogen bonding or act as a nucleophile.

Physicochemical Properties

- No computational data (e.g., logP) are available in the cited literature.

- N-(4-Chlorophenyl)-1-ethylsulfinyl-N-hydroxyformamide : Calculated properties include a topological polar surface area (TPSA) of 86.6 Ų and XlogP of 1.3, indicating moderate lipophilicity and high polarity . These traits may influence bioavailability or chromatographic behavior.

Research Findings and Implications

- Ethyl-N-Cyanoformamidate: Its well-defined hydrogen-bonded network could inspire applications in crystal engineering or as a precursor for heterocyclic synthesis (e.g., indole derivatives).

- N-(4-Chlorophenyl)-1-ethylsulfinyl-N-hydroxyformamide : The sulfinyl group’s redox activity suggests utility in asymmetric synthesis or pharmaceutical intermediates, though specific applications remain unexplored in the provided evidence .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.